(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3-(1H-pyrazol-1-yl)phenyl)methanone

Description

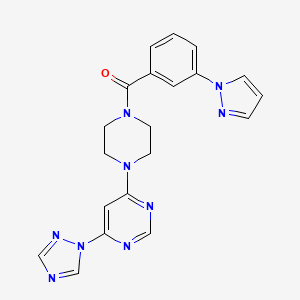

The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3-(1H-pyrazol-1-yl)phenyl)methanone is a heterocyclic small molecule featuring a pyrimidine core substituted with a 1,2,4-triazole moiety and a piperazine linker. The structure integrates two pharmacologically significant heterocycles—pyrazole and triazole—which are commonly associated with kinase inhibition, antimicrobial activity, and CNS modulation . Its methanone bridge and aromatic substituents enhance its binding affinity to target proteins, particularly in enzyme-active sites or receptor pockets.

Properties

IUPAC Name |

(3-pyrazol-1-ylphenyl)-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N9O/c30-20(16-3-1-4-17(11-16)28-6-2-5-24-28)27-9-7-26(8-10-27)18-12-19(23-14-22-18)29-15-21-13-25-29/h1-6,11-15H,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIQOUBCTOSPNCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)C4=CC(=CC=C4)N5C=CC=N5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N9O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit potent inhibitory activities against cancer cell lines.

Mode of Action

Compounds with similar structures have been shown to inhibit the proliferation of cancer cells by inducing apoptosis.

Biochemical Analysis

Biochemical Properties

Compounds with similar structures have been shown to exhibit potent inhibitory activities against various cancer cell lines.

Cellular Effects

In cellular processes, (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3-(1H-pyrazol-1-yl)phenyl)methanone and similar compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis. They influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Similar compounds have been shown to have long-term effects on cellular function in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Similar compounds have been shown to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses.

Metabolic Pathways

Similar compounds have been shown to interact with various enzymes and cofactors, and to have effects on metabolic flux or metabolite levels.

Biological Activity

The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3-(1H-pyrazol-1-yl)phenyl)methanone , hereafter referred to as Compound X , is a novel synthetic molecule that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of Compound X, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

Compound X is synthesized through a multi-step process involving the coupling of various heterocyclic moieties. The structural components include:

- Piperazine : A six-membered ring containing two nitrogen atoms, which is known for its biological activity.

- Triazole and Pyrazole Rings : These five-membered rings contribute to the compound's pharmacological properties by interacting with various biological targets.

The molecular formula for Compound X is , with a molecular weight of approximately 378.45 g/mol.

Table 1: Structural Components of Compound X

| Component | Structure | Role in Activity |

|---|---|---|

| Piperazine | Piperazine | Central scaffold for binding |

| Triazole | Triazole | Potential interaction with enzymes |

| Pyrazole | Pyrazole | Contributes to anticancer properties |

Anticancer Properties

Recent studies have demonstrated that Compound X exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been tested against breast cancer (MCF-7), lung cancer (NCI-H460), and cervical cancer (HeLa) cell lines using the MTT assay. The results indicated:

- IC50 Values : The compound displayed an IC50 value of 0.99 ± 0.01 μM against the BT-474 breast cancer cell line, indicating potent cytotoxicity .

The mechanisms through which Compound X induces cytotoxicity include:

- Apoptosis Induction : Flow cytometric analysis revealed that Compound X triggers apoptosis in BT-474 cells through cell cycle arrest at the sub-G1 and G2/M phases.

- Tubulin Polymerization Inhibition : It has been shown to inhibit tubulin polymerization, thereby disrupting microtubule dynamics essential for mitosis .

Antimicrobial Activity

In addition to its anticancer effects, Compound X has shown promising antimicrobial activity against various pathogens. For example:

- ESKAPE Pathogens : It demonstrated variable potency against ESKAPE pathogens, which are notorious for their antibiotic resistance. Notably, it was inactive against Pseudomonas aeruginosa but effective against other Gram-positive bacteria .

Study 1: Cytotoxicity Assessment

A study conducted on several derivatives of triazole-pyrimidine compounds found that modifications in the piperazine moiety significantly affected cytotoxicity profiles. The study highlighted that substituents on the piperazine ring could enhance or diminish the anticancer activity of derivatives similar to Compound X .

Study 2: Antimicrobial Screening

Another research effort focused on the antimicrobial properties of triazole-containing compounds revealed that certain modifications led to improved activity against Staphylococcus aureus and Enterococcus faecium. This suggests that structural variations similar to those in Compound X could be optimized for enhanced antimicrobial efficacy .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structural motifs often exhibit antimicrobial properties. The triazole and pyrimidine rings contribute to the compound's ability to interact with biological targets such as enzymes and receptors involved in microbial metabolism. Studies have shown that derivatives of triazoles can inhibit the growth of various pathogenic microorganisms, making this compound a candidate for further investigation in antimicrobial drug development .

Anticancer Potential

The compound's ability to inhibit specific cellular pathways suggests potential applications in oncology. Similar compounds have demonstrated cytotoxic effects against cancer cell lines, leading to the hypothesis that this compound could also exhibit anticancer properties. Initial studies should focus on evaluating its efficacy against various cancer types and understanding its mechanism of action through cellular signaling modulation .

Anti-Tubercular Activity

Recent studies have explored the synthesis of related compounds as potential anti-tubercular agents. The design of novel derivatives has shown promising results against Mycobacterium tuberculosis, indicating that this class of compounds could be developed into effective treatments for tuberculosis . The structural similarities may allow for similar pharmacological effects.

Synthesis and Characterization

The synthesis of 4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3-(1H-pyrazol-1-yl)phenyl)methanone typically involves multi-step organic reactions. Key steps include:

- Formation of the Triazole and Pyrimidine Rings : Utilizing appropriate precursors under controlled conditions to ensure high yields.

- Piperazine Coupling : Reacting the intermediate with piperazine derivatives to form the final product.

- Purification : Techniques such as High-Performance Liquid Chromatography (HPLC) are employed for purification and characterization.

Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy confirm the identity and purity of the synthesized compound .

Case Study 1: Antimicrobial Screening

In a study assessing various piperazine derivatives, it was found that certain modifications to the triazole moiety significantly enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli. The incorporation of hydrophobic groups improved membrane permeability, leading to increased efficacy .

Case Study 2: Anticancer Activity Evaluation

A series of related compounds were evaluated for their cytotoxic effects on human cancer cell lines such as HeLa and MCF7. Results indicated that compounds structurally similar to 4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3-(1H-pyrazol-1-yl)phenyl)methanone exhibited IC50 values in the low micromolar range, suggesting significant anticancer potential .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine and triazole rings serve as primary sites for nucleophilic substitution due to their electron-deficient nature. For example:

-

Pyrimidine ring substitution : The 6-position pyrimidine substituent (1H-1,2,4-triazol-1-yl) may undergo displacement with amines or alkoxides under basic conditions .

-

Triazole ring reactivity : The 1,2,4-triazole group can participate in alkylation or arylation at its nitrogen atoms, though steric hindrance may influence regioselectivity .

Table 1: Example Substitution Reactions

Coupling Reactions

The piperazine and pyrazole moieties enable cross-coupling reactions for structural diversification:

-

Suzuki-Miyaura coupling : The pyrimidine or pyrazole rings may undergo palladium-catalyzed coupling with boronic acids to introduce aryl/heteroaryl groups .

-

Buchwald-Hartwig amination : The piperazine nitrogen can be functionalized via C–N bond formation with aryl halides .

Table 2: Coupling Reaction Case Studies

Oxidation and Reduction

-

Reduction : The methanone group (C=O) may be reduced to a methylene group (CH₂) using LiAlH₄ or NaBH₄, though stability under strong reducing conditions requires verification .

-

Oxidation : Manganese dioxide (MnO₂) can oxidize alcohol intermediates to ketones or aldehydes during synthetic steps .

Cyclization and Heterocycle Formation

The compound’s structure supports cyclization to form fused heterocycles:

-

Pyrazolo-pyrimidine formation : Reaction with hydrazine derivatives may yield pyrazolo[1,5-a]pyrimidine scaffolds, as seen in related compounds .

-

Thiazole synthesis : Thioamide intermediates can cyclize with α-haloketones to form thiazole rings .

Example Pathway:

-

Intermediate formation : React with thiosemicarbazide to generate thiohydrazonate .

-

Cyclization : Treat with α-bromoacetylbenzofuran to yield thiazole derivatives .

Halogenation and Functionalization

-

Electrophilic halogenation : The pyrimidine or pyrazole rings may undergo iodination/bromination using N-halosuccinimide (e.g., NIS, NBS) .

-

Post-functionalization : Halogenated derivatives enable subsequent cross-coupling or nucleophilic substitution .

Biological Activity and Mechanistic Insights

While direct pharmacological data for this compound is limited, structural analogs demonstrate kinase inhibition (e.g., p70S6K, Akt-1/2) . The triazole and pyrimidine motifs are critical for ATP-binding pocket interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of nitrogen-rich heterocycles, sharing similarities with kinase inhibitors and antimicrobial agents. Below is a comparative analysis of key analogs:

Key Findings

Heterocyclic Diversity : Unlike Zygocaperoside or Isorhamnetin-3-O-glycoside, the target compound’s pyrimidine-triazole-pyrazole scaffold enables multitarget engagement, a hallmark of kinase inhibitors (e.g., JAK2/STAT3 pathways) .

Piperazine Linker: The piperazine moiety enhances solubility and bioavailability compared to rigid triterpenoids () or flavonoid glycosides. However, its metabolic stability may be inferior to triazolone derivatives () due to increased susceptibility to oxidative degradation.

Q & A

Basic Question: What are the critical steps for synthesizing this compound, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis involves multi-step heterocyclic coupling. Key steps include:

- Pyrimidine-Piperazine Coupling: React 6-chloropyrimidin-4-amine with piperazine under reflux in anhydrous THF to form the piperazine-pyrimidine core. Catalytic triethylamine enhances nucleophilic substitution .

- Triazole and Pyrazole Functionalization: Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the 1,2,4-triazole moiety. For the pyrazole group, employ Suzuki-Miyaura coupling with a boronic ester derivative of 1H-pyrazole under Pd(PPh₃)₄ catalysis .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol ensures >95% purity .

Optimization Tips: Monitor reaction progress via TLC, and adjust solvent polarity (e.g., DMF for sluggish coupling) .

Basic Question: Which spectroscopic techniques are essential for characterizing this compound, and what key data should be prioritized?

Methodological Answer:

- NMR Spectroscopy:

- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with <2 ppm error. Fragmentation patterns should align with loss of piperazine (m/z ~86) and triazole (m/z ~68) .

- FTIR: Validate carbonyl stretches (1680–1700 cm⁻¹) and absence of residual hydroxyl groups (3300–3500 cm⁻¹) .

Advanced Question: How to design structure-activity relationship (SAR) studies to evaluate substituent effects on biological targets?

Methodological Answer:

- Variable Substituent Libraries: Synthesize analogs with modified triazole (e.g., 1H-1,2,3-triazole), pyrazole (e.g., 3-nitro substitution), or piperazine (e.g., N-methylation) groups .

- Biological Assays: Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or calorimetry. Compare IC₅₀ values and binding kinetics .

- Computational Modeling: Perform docking (AutoDock Vina) and MD simulations (GROMACS) to correlate substituent steric/electronic profiles with binding affinity. Prioritize analogs with improved ligand efficiency scores (>0.3) .

Advanced Question: How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Reproduce Assays: Standardize protocols (e.g., ATP concentration in kinase assays) and validate using reference inhibitors (e.g., staurosporine for kinases) .

- Analyze Structural Nuances: Compare crystal structures (PDB) or computational models to identify conformational changes induced by assay conditions (e.g., pH, co-solvents) .

- Meta-Analysis: Pool data from ≥3 independent studies using fixed-effects models. Apply funnel plots to detect publication bias .

Advanced Question: What strategies mitigate side reactions during large-scale synthesis?

Methodological Answer:

- Scale-Up Adjustments: Replace THF with 2-MeTHF for safer reflux. Use flow chemistry for CuAAC steps to minimize copper residue .

- Byproduct Control: Introduce scavenger resins (e.g., QuadraSil™ AP for Pd removal) post-coupling. Monitor residual solvents via GC-MS .

- Crystallization Optimization: Employ anti-solvent precipitation (water/ethanol) with controlled cooling rates (1°C/min) to enhance yield (85–90%) .

Advanced Question: How to assess metabolic stability using in vitro models?

Methodological Answer:

- Liver Microsome Assays: Incubate compound (10 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM). Quantify parent compound depletion via LC-MS/MS at 0, 15, 30, and 60 min. Calculate t₁/₂ using first-order kinetics .

- CYP Inhibition Screening: Test against CYP3A4, 2D6, and 2C9 isoforms with luminescent substrates (e.g., P450-Glo™). A >50% inhibition at 10 µM indicates high metabolic liability .

Advanced Question: How to validate target engagement in cellular models?

Methodological Answer:

- Cellular Thermal Shift Assay (CETSA): Treat cells (e.g., HEK293) with compound (1–10 µM), lyse, and heat (37–65°C). Centrifuge and quantify soluble target protein via Western blot .

- BRET/FRET Biosensors: Engineer cells expressing target-BLuc8 and Venus-tagged substrate. Measure energy transfer changes post-treatment to confirm binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.